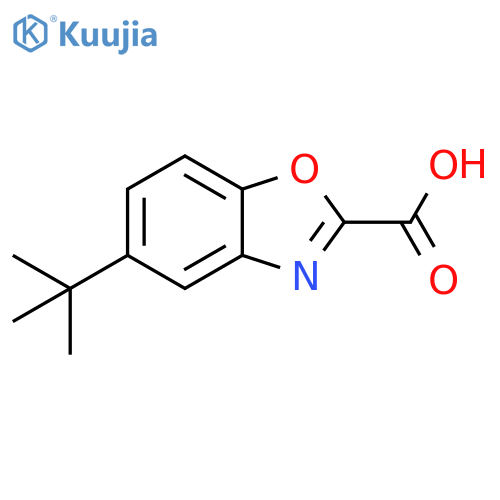

Cas no 1515100-25-0 (2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-)

2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-

-

- インチ: 1S/C12H13NO3/c1-12(2,3)7-4-5-9-8(6-7)13-10(16-9)11(14)15/h4-6H,1-3H3,(H,14,15)

- InChIKey: UQZMOZWVOBRFDG-UHFFFAOYSA-N

- SMILES: O1C2=CC=C(C(C)(C)C)C=C2N=C1C(O)=O

2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679446-1.0g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 1.0g |

$1070.0 | 2025-03-12 | |

| Enamine | EN300-679446-10.0g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 10.0g |

$4606.0 | 2025-03-12 | |

| Enamine | EN300-679446-0.5g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 0.5g |

$1027.0 | 2025-03-12 | |

| Enamine | EN300-679446-0.05g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 0.05g |

$900.0 | 2025-03-12 | |

| Enamine | EN300-679446-0.25g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 0.25g |

$985.0 | 2025-03-12 | |

| Enamine | EN300-679446-2.5g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 2.5g |

$2100.0 | 2025-03-12 | |

| Enamine | EN300-679446-5.0g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 5.0g |

$3105.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075074-1g |

5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95% | 1g |

¥5285.0 | 2023-04-10 | |

| Enamine | EN300-679446-0.1g |

5-tert-butyl-1,3-benzoxazole-2-carboxylic acid |

1515100-25-0 | 95.0% | 0.1g |

$943.0 | 2025-03-12 |

2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)- 関連文献

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

3. Back matter

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-に関する追加情報

2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)-: A Comprehensive Overview

The compound 2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)-, also known by its CAS number 1515100-25-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzoxazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a benzoxazole ring system with a carboxylic acid group at position 2 and a tert-butyl group at position 5, which contributes to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of benzoxazole derivatives in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities. The presence of the tert-butyl group in 2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)- plays a crucial role in modulating its physicochemical properties, such as solubility and stability. This makes it an ideal candidate for exploring its potential as a lead compound in drug discovery.

In terms of synthesis, researchers have developed several efficient methods to synthesize 2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)-. One common approach involves the condensation reaction between o-phenylenediamine derivatives and carboxylic acids under specific conditions. The introduction of the tert-butyl group is typically achieved through alkylation or acylation reactions, ensuring high yields and purity of the final product.

The biological evaluation of this compound has revealed promising results in preclinical studies. For instance, it has demonstrated potent anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.

In the context of anticancer research, 2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)- has shown selective cytotoxicity against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis by modulating mitochondrial function and activating caspase pathways. These findings underscore its potential as a chemotherapeutic agent with minimal side effects on normal cells.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding interactions of this compound with target proteins. These studies have revealed that the tert-butyl group enhances the molecule's hydrophobic interactions with the binding pocket of target enzymes, thereby improving its affinity and selectivity.

In conclusion, 2-Benzoxazolecarboxylic Acid, 5-(1,1-Dimethylethyl)- represents a valuable addition to the arsenal of bioactive compounds with potential therapeutic applications. Its unique structure and versatile properties make it an attractive target for further research and development in the pharmaceutical industry.

1515100-25-0 (2-Benzoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-) Related Products

- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)

- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)

- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)